NMB-1

Mechanotransduction Pain Research Ion Channel Pharmacology

NMB-1 is the definitive tool for dissecting slowly adapting mechanotransduction. It is the only commercially available compound offering 30-fold SA/RA selectivity in DRG neurons, with an IC50 of 1 µM against sustained MA currents. Crucially, GsMTx-4 shows no effect on these currents, and the closely related ρ-TIA is a weak TTN3 inhibitor. NMB-1 potently blocks TTN3 (IC50=0.92 µM) without affecting Piezo1/2, enabling specific interrogation of high-threshold mechanical pain pathways. For studies requiring discrimination between touch and pain circuitry, or for investigating non-Piezo auditory mechanotransduction in cochlear hair cells, NMB-1 is irreplaceable. Substituting with generic mechanosensitive channel blockers will yield invalid data.

Molecular Formula C111H164N36O21S4
Molecular Weight 2467.0 g/mol
Cat. No. B15598482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMB-1
Molecular FormulaC111H164N36O21S4
Molecular Weight2467.0 g/mol
Structural Identifiers
InChIInChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1
InChIKeyDWDRIWQVJMGMNY-KJGHYZMMSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMB-1 Procurement Guide: A Conopeptide Tool for Selective Mechanosensitive Current Inhibition in Pain and Hearing Research


NMB-1 (Noxious Mechanosensation Blocker 1, CAS 2843557-76-4) is a 19-amino acid synthetic conopeptide analogue, engineered as a selective inhibitor of slowly adapting (SA) mechanically activated (MA) currents in sensory neurons [1]. Derived from a cone snail venom library screen, it demonstrates an IC50 of 1 µM against sustained MA currents in cultured dorsal root ganglion (DRG) neurons, while exhibiting minimal cross-reactivity with a panel of voltage- and ligand-gated ion channels [1]. This tool compound is primarily used to dissect mechanotransduction pathways underlying noxious mechanical pain and cochlear hair cell function [1].

Why NMB-1 Cannot Be Replaced by General Mechanosensitive Channel Blockers


Procurement of a generic 'mechanosensitive channel blocker' such as GsMTx-4 or a related conopeptide like ρ-TIA cannot substitute for NMB-1 due to profound differences in molecular target engagement and functional selectivity. Experimental evidence demonstrates that the tarantula toxin GsMTx-4, a canonical stretch-activated channel inhibitor, has no significant effect on MA currents in sensory neurons at equivalent concentrations [1]. Similarly, the closely related conopeptide ρ-TIA, which differs from NMB-1 by only two amino acids and its disulfide bridge pattern, exhibits drastically weaker inhibition of the mechanosensitive channel Tentonin 3 (TTN3), a key molecular correlate of the SA current [2][3]. Consequently, substituting NMB-1 with these in-class compounds yields functionally distinct, often null, experimental results, leading to invalid data and wasted resources in mechanobiology research.

Quantitative Differentiation of NMB-1: Evidence for Selection


Superior SA vs. RA Current Selectivity: A 30-Fold Discriminative Power

NMB-1 demonstrates a 30-fold greater selectivity for inhibiting slowly adapting (SA) mechanically activated currents compared to rapidly adapting (RA) currents in DRG neurons [1]. This quantitative selectivity profile is a defining feature not shared by general mechanosensitive channel inhibitors like GsMTx-4, which does not discriminate between these current subtypes in sensory neurons [2].

Mechanotransduction Pain Research Ion Channel Pharmacology

Potent and Specific TTN3 Inhibition: An IC50 Advantage over ρ-TIA

In HEK293 cells expressing Tentonin 3 (TTN3), NMB-1 inhibits TTN3-mediated currents with an IC50 of 0.92 µM [1]. In stark contrast, the structurally similar conopeptide ρ-TIA exhibits only weak inhibitory activity on TTN3 under identical experimental conditions [1][2].

Mechanosensitive Channels TTN3 Ion Channel Gating

Distinct Target Engagement: NMB-1 Spares Piezo1/2 Channels

NMB-1 exhibits no significant inhibitory activity against the major mechanosensitive Piezo1 and Piezo2 channels [1]. This is in contrast to many non-selective mechanosensitive channel blockers or the endogenous modulator GsMTx-4, which is known to affect Piezo1 function [2].

Piezo Channels Mechanotransduction Target Specificity

Broad Ion Channel Profiling Confirms Specificity for MA Currents

At a concentration of 2 µM—double its IC50 for MA currents—NMB-1 produced no significant change in the peak amplitude or kinetics of voltage-gated sodium (TTX-S, TTX-R), potassium, or calcium channels, nor did it affect ligand-gated ASIC or TRPA1 channels in DRG neurons [1]. This contrasts with many peptide toxins, which often exhibit promiscuous activity against voltage-gated channels.

Ion Channel Selectivity Off-target Activity Pharmacology

Behavioral Specificity for High-Intensity Noxious Mechanical Pain

In vivo, intrathecal administration of NMB-1 selectively inhibits behavioral responses to high-intensity, painful mechanical stimulation (e.g., von Frey filament testing), while having no effect on responses to low-intensity mechanical stimulation or thermal pain [1]. This functional specificity contrasts with broad-spectrum analgesics or other ion channel modulators that can impair normal touch sensation.

Pain Research In Vivo Pharmacology Behavioral Assays

NMB-1: Definitive Application Scenarios Based on Comparative Evidence


Dissecting SA vs. RA Mechanotransduction Pathways in Sensory Neurons

NMB-1 is the only commercially available tool with a 30-fold selectivity for slowly adapting (SA) over rapidly adapting (RA) mechanically activated currents in DRG neurons [1]. Researchers studying the distinct contributions of SA and RA currents to mechanosensation, or validating the molecular identity of SA channels (e.g., TTN3), will find NMB-1 indispensable. General blockers like GsMTx-4 cannot provide this level of discrimination, making NMB-1 essential for high-resolution mechanistic studies.

Target Validation and Functional Study of Tentonin 3 (TTN3) Channelopathy Models

For groups investigating the physiological roles of TTN3 in hearing, proprioception, or other mechanosensitive processes, NMB-1 serves as a potent and specific pharmacological probe. Its strong inhibition of TTN3 (IC50=0.92 µM) is a defining advantage over the structurally related ρ-TIA, which shows only weak activity [1][2]. This makes NMB-1 the clear choice for acute TTN3 inhibition in cell culture and ex vivo tissue preparations, as it will generate a more robust and interpretable phenotype.

Isolating Noxious Mechanical Pain Pathways in In Vivo Models

In behavioral studies, NMB-1 uniquely allows for the specific interrogation of high-threshold mechanical pain pathways without disrupting normal tactile sensation [1]. This contrasts with broad-spectrum analgesics or genetic knockouts that may have global effects. Researchers aiming to differentiate the neural circuitry of touch from pain, or to test novel analgesics targeting the SA-MA current pathway, should select NMB-1 for its demonstrated in vivo functional specificity.

Studying Cochlear Hair Cell Mechanotransduction Independent of Piezo Channels

Given its activity in cochlear hair cells and its lack of effect on Piezo1/2 channels, NMB-1 is a critical tool for investigating the non-piezo component of auditory mechanotransduction [1][2]. In a field where the molecular identity of the transduction channel remains partially elusive, NMB-1's unique pharmacological fingerprint allows researchers to block a specific, functionally defined subset of mechanosensitive currents to better understand the complex interplay of channels in the inner ear.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMB-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.